molecular formula C21H18ClN3O3S2 B15042847 2-Chloro-N'-{3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide

2-Chloro-N'-{3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide

Cat. No.: B15042847
M. Wt: 460.0 g/mol
InChI Key: GAJTYIRDUZCDDU-SFQUDFHCSA-N
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Description

2-Chloro-N’-{3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a thiazolidinone ring, a benzohydrazide moiety, and a chlorinated aromatic ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 2-Chloro-N’-{3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzohydrazide with a thiazolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

2-Chloro-N’-{3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Condensation: The benzohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields .

Scientific Research Applications

2-Chloro-N’-{3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-Chloro-N’-{3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-Chloro-N’-{3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide can be compared with other similar compounds, such as:

    2-Chloro-N’-[(E)-(3-methylphenyl)methylidene]benzohydrazide: This compound has a similar benzohydrazide moiety but lacks the thiazolidinone ring, resulting in different chemical reactivity and biological activity.

    N’-[(E)-(1-Chloro-3,4-dihydro-2-naphthalenyl)methylidene]benzohydrazide: This compound contains a naphthalene ring instead of a thiazolidinone ring, leading to distinct properties and applications.

The uniqueness of 2-Chloro-N’-{3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H18ClN3O3S2

Molecular Weight

460.0 g/mol

IUPAC Name

2-chloro-N'-[3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]benzohydrazide

InChI

InChI=1S/C21H18ClN3O3S2/c1-13-6-8-14(9-7-13)12-17-20(28)25(21(29)30-17)11-10-18(26)23-24-19(27)15-4-2-3-5-16(15)22/h2-9,12H,10-11H2,1H3,(H,23,26)(H,24,27)/b17-12+

InChI Key

GAJTYIRDUZCDDU-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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